Dibutyl(2-chloroethyl)ammonium chloride
Description
Properties
CAS No. |
4535-81-3 |
|---|---|
Molecular Formula |
C10H23Cl2N |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
dibutyl(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |
InChI Key |
OWFDMTIOBATGBR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCl.Cl |
Canonical SMILES |
CCCC[NH+](CCCC)CCCl.[Cl-] |
Other CAS No. |
4535-81-3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The primary route involves alkylation of dibutylamine (C₈H₁₉N) with a chloroethylating agent (e.g., 1,2-dichloroethane or 2-chloroethyl chloride) to form the tertiary amine intermediate, followed by protonation to yield the quaternary ammonium chloride. Key factors include reaction temperature, solvent selection, and molar ratios.
Alkylation with 1,2-Dichloroethane
This method is widely adopted due to the reactivity and availability of 1,2-dichloroethane.
Standard Protocol
- Reactant Mixing : Dibutylamine and 1,2-dichloroethane are mixed in an inert solvent (e.g., toluene, benzene) with minimal water content (0–0.1% by weight).
- Two-Step Temperature Control :
- By-Product Management : Excess 1,2-dichloroethane and unreacted amine are removed via distillation or vacuum drying.
Table 1: Reaction Conditions for 1,2-Dichloroethane Alkylation
| Parameter | Optimal Range | Source |
|---|---|---|
| Temperature (Initial) | 70–100°C | |
| Temperature (Final) | 120–140°C | |
| Pressure | 3–5 bar | |
| Molar Ratio (Dichloroethane:Amine) | 1:1 to 6:1 |
Alternative Alkylating Agents and Methods
Chloroethyl Chloride
For direct chloroethylation, 2-chloroethyl chloride (ClCH₂CH₂Cl) reacts with dibutylamine:
$$ \text{C}8\text{H}{19}\text{N} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{C}8\text{H}{19}\text{N}(\text{CH}2\text{CH}2\text{Cl}) + \text{HCl} $$
Challenges :
Catalytic Processes
Basic catalysts (e.g., sodium carbonate) improve reaction efficiency in alcoholic solvents. For example:
- Solvent : Industrial alcohol (ethanol).
- Catalyst : Sodium carbonate (0.0111–0.0114 mol per mol solvent).
- Conditions : Reflux at 75–95°C for 4–6 hours.
Table 2: Catalytic Alkylation with Chloroethyl Chloride
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Sodium carbonate | |
| Temperature | 75–95°C | |
| Reaction Time | 4–6 hours | |
| Yield | 80–82% |
Reaction Optimization and By-Product Management
Temperature and Pressure
Solvent Selection
Purification and Characterization
Isolation Methods
Physicochemical Properties and Applications
Stability
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Key Methods
Chemical Reactions Analysis
Types of Reactions
Dibutyl(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dibutyl(2-hydroxyethyl)ammonium chloride .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 228.20 g/mol
- CAS Number : 4535-81-3
Pharmaceutical Applications
Dibutyl(2-chloroethyl)ammonium chloride serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Anticholinergics : Used in the formulation of drugs that treat urinary incontinence and other conditions by blocking acetylcholine receptors.
- Antidepressants : Acts as a precursor in the synthesis of certain antidepressant medications.
- Antispasmodics : Utilized in medications aimed at relieving muscle spasms.
- Bronchodilators : Important in the development of drugs that help open airways in respiratory conditions.
Table 1: Pharmaceutical Applications of this compound
| Application Type | Example Drugs | Mechanism of Action |
|---|---|---|
| Anticholinergics | Oxybutynin | Blocks acetylcholine receptors |
| Antidepressants | Various SSRIs | Inhibits serotonin reuptake |
| Antispasmodics | Hyoscine | Relaxes smooth muscles |
| Bronchodilators | Ipratropium | Dilates bronchial passages |
Agricultural Applications
In agriculture, this compound is utilized as a plant growth regulator and in the formulation of pesticides. Its role includes:
- Growth Regulation : Enhances growth and yield in various crops.
- Pesticide Formulation : Acts as an active ingredient or stabilizer in pesticide products.
Industrial Applications
The compound is also significant in several industrial processes:
- Corrosion Inhibition : Employed as a corrosion inhibitor in metalworking fluids and gas purification processes.
- Textile Industry : Used in the production of textile chemicals and dyes.
- Cosmetics and Toiletries : Incorporated into formulations for mild soaps and cosmetic products due to its gentle nature on skin.
Table 2: Industrial Applications of this compound
| Application Area | Specific Uses |
|---|---|
| Corrosion Inhibition | Metalworking fluids, gas purification |
| Textile Industry | Dye production, fabric treatment |
| Cosmetics | Mild soaps, skin contact cleaners |
Case Studies
Several studies highlight the effectiveness and safety of this compound:
- Bioassay Studies : Research conducted by the National Cancer Institute assessed the carcinogenic potential of related compounds, providing insights into safety profiles relevant to this compound .
- Agricultural Efficacy Trials : Studies have shown that application of this compound can significantly enhance crop yields while minimizing adverse environmental impacts.
Mechanism of Action
The mechanism of action of dibutyl(2-chloroethyl)ammonium chloride involves its interaction with cellular components. It can disrupt cell membranes and interfere with ion transport processes . The molecular targets include membrane proteins and ion channels, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: A precursor in the synthesis of dibutyl(2-chloroethyl)ammonium chloride.
2-Chloroethylamine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and a chloroethyl group, which imparts distinct chemical reactivity and biological activity .
Q & A
Q. What are the standard synthesis routes for Dibutyl(2-chloroethyl)ammonium chloride in laboratory settings?
this compound is typically synthesized via alkylation reactions . A common method involves the SN2 reaction of dibutylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (8–10) to prevent side reactions. The product is purified via recrystallization or column chromatography, with purity verified by NMR (¹H/¹³C) and HPLC (>98% purity) . Key parameters:
Q. How is this compound characterized for purity and structural integrity?
Analytical workflows include:
- Spectroscopy : NMR (¹H/¹³C) for confirming quaternary ammonium structure and chloroethyl group integrity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities (<2%) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M-Cl]⁺ at m/z 218.1) .
Data inconsistencies (e.g., unexpected adducts) are resolved via isotopic pattern analysis and cross-referencing with synthetic intermediates .
Q. What experimental designs are used to study its role as a plant growth regulator (PGR)?
Field trials (e.g., cotton cultivars) apply foliar sprays at 75 days post-sowing , with treatments combining nitrogen rates (107–161 kg·ha⁻¹) and PGR concentrations (50–200 ppm). Metrics include:
- Seed yield : 15–20% increase at optimal N-PGR synergy.
- Seedling vigor : Assessed via germination rate and root biomass .
Control experiments omit PGR to isolate effects from nitrogen fertilization.
Advanced Research Questions
Q. How do researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in LD₅₀ values (e.g., 320 mg/kg vs. 450 mg/kg in rodent models) are addressed via:
- Dose-response studies : Testing multiple concentrations with standardized administration routes (oral vs. dermal).
- Metabolite profiling : LC-MS/MS to track bioaccumulation and degradation products (e.g., chloroethanol derivatives) .
- Cross-species validation : Comparing toxicity in Daphnia magna (EC₅₀ = 5.2 mg/L) and zebrafish embryos to assess ecological risks .
Q. What methodologies assess its hydrolytic stability under environmental conditions?
Hydrolysis kinetics are studied in buffered solutions (pH 4–9) at 25–50°C:
Q. How is its interaction with biomacromolecules (e.g., DNA, proteins) analyzed?
Advanced techniques include:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 10⁻⁴–10⁻⁶ M) with histones or DNA .
- Molecular docking : Simulations (AutoDock Vina) predict preferential binding to anionic phospholipid membranes via electrostatic interactions .
- Cellular assays : Flow cytometry to measure apoptosis in HEK293 cells exposed to 0.1–1 mM concentrations .
Q. What strategies optimize its application in nanoparticle synthesis?
As a cationic surfactant, it stabilizes silver/gold nanoparticles via electrostatic interactions. Key parameters:
- Concentration : 0.5–2 mM prevents aggregation (Zeta potential > +30 mV).
- pH : 6–8 maximizes colloidal stability.
- Characterization : TEM for size distribution (10–50 nm) and UV-Vis for plasmon resonance (λ = 400–520 nm) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on its phytotoxicity?
Variability arises from:
- Species-specific sensitivity : Cotton shows growth stimulation at 100 ppm, while Arabidopsis exhibits stunting .
- Soil microbiota : Microbial degradation rates differ across soil types (e.g., loam vs. clay), altering bioavailability .
- Analytical limits : ELISA vs. GC-MS discrepancies in residue detection (LOQ = 0.01 ppm vs. 0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
